molecular formula C5H11BO3 B8527564 rac-[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid CAS No. 1093207-36-3

rac-[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid

Cat. No.: B8527564
CAS No.: 1093207-36-3
M. Wt: 129.95 g/mol
InChI Key: FMDDYTZLNCUIIF-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a cyclopropyl ring substituted with a methoxymethyl group and a boronic acid functional group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield boronic esters, while reduction can produce boranes .

Scientific Research Applications

rac-[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, making the compound useful in biochemical research and drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid include other cyclopropylboronic acids and boronic acid derivatives used in organic synthesis .

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex organic molecules and in various scientific research applications .

Properties

CAS No.

1093207-36-3

Molecular Formula

C5H11BO3

Molecular Weight

129.95 g/mol

IUPAC Name

[(1R,2R)-2-(methoxymethyl)cyclopropyl]boronic acid

InChI

InChI=1S/C5H11BO3/c1-9-3-4-2-5(4)6(7)8/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1

InChI Key

FMDDYTZLNCUIIF-CRCLSJGQSA-N

Isomeric SMILES

B([C@@H]1C[C@H]1COC)(O)O

Canonical SMILES

B(C1CC1COC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.